Acetic acid;hept-6-ene-1,4-diol
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Overview
Description
Acetic acid;hept-6-ene-1,4-diol is an organic compound that features both a carboxylic acid group and a diol group within its structure. This compound is of interest due to its unique combination of functional groups, which can participate in a variety of chemical reactions, making it useful in different fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-6-ene-1,4-diol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound can involve large-scale catalytic hydrogenation processes, where hydroquinone is hydrogenated in the presence of a catalyst to produce the desired diol . The process conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydroxyl groups can be converted to halides using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Acetic acid;hept-6-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
Similar Compounds
But-2-ene-1,4-diol: Similar diol structure but with a shorter carbon chain.
Hex-5-ene-1,4-diol: Similar structure with a six-carbon chain.
Oct-7-ene-1,4-diol: Similar structure with an eight-carbon chain.
Uniqueness
Acetic acid;hept-6-ene-1,4-diol is unique due to its specific combination of a carboxylic acid group and a diol group within a seven-carbon chain. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds with different chain lengths .
Properties
CAS No. |
645615-38-9 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;hept-6-ene-1,4-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |
InChI Key |
VORCSSHRBGCFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CCC(CCCO)O |
Origin of Product |
United States |
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